molecular formula C6H10N4S B1270451 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine CAS No. 71125-45-6

5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine

Cat. No. B1270451
CAS RN: 71125-45-6
M. Wt: 170.24 g/mol
InChI Key: UWZJRWBCNZFSMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine and related compounds involves cyclization reactions catalyzed by transition metals such as manganese(II). For instance, substituted thiosemicarbazide/thiohydrazide is cyclized into the corresponding thiadiazole in the presence of manganese(II) nitrate, leading to compounds with significant stability and intramolecular as well as intermolecular hydrogen bonding, crystallizing in the monoclinic system (Dani et al., 2013).

Molecular Structure Analysis

The molecular geometry and electronic structure of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine have been comprehensively investigated, revealing the compound's stable conformers through potential energy scans and high-level computational methods. Structural optimizations using DFT methods have provided insights into the ground state structure, vibrational wavenumbers, and electronic transitions indicating stability and potential for π⋯π transitions (Shukla et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine exhibit a variety of pathways, including tautomerism and the formation of complexes with metals such as cobalt(II) and zinc(II). These reactions are indicative of the compound's reactive nature and its ability to form stable complexes with a distorted octahedral geometry, contributing to its chemical versatility (Dulare et al., 2010).

Physical Properties Analysis

The physical properties of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine, such as melting points, solubility, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Studies have shown that different conformations can lead to varied physical behaviors, highlighting the compound's complex physical characteristic spectrum (Laurella & Erben, 2016).

Chemical Properties Analysis

The chemical properties of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine, such as reactivity, stability, and electronic structure, are significantly influenced by its unique molecular framework. Investigations into its electronic properties, including HOMO and LUMO energies, have revealed insights into the compound's stability and reactivity. Moreover, its interaction with various reagents and its potential in forming complexes with metals underscore its versatile chemical nature (Strzemecka, 2007).

Scientific Research Applications

Anticancer Activity

5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine and its derivatives have shown significant potential in anticancer research. Studies have identified compounds exhibiting cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, a study by Abdo and Kamel (2015) revealed that certain derivatives of thiadiazole exhibited potent cytotoxic activity against gastric cancer cells, surpassing the efficacy of some standard drugs in specific instances (Abdo & Kamel, 2015). Similarly, other research has focused on synthesizing and evaluating the anticancer activity of various derivatives, highlighting the compound's versatility and potential in cancer treatment (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Structural and Spectral Studies

The structural and spectral properties of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine derivatives have been extensively studied. These investigations provide insights into the conformational behavior and electronic structure of the compound. Research by Strzemecka (2007) delved into the tautomeric structures and resonance of such compounds, offering valuable information for further chemical and pharmaceutical applications (Strzemecka, 2007).

Catalytic and Conductivity Properties

The compound has also been used in the synthesis of metal complexes, which exhibit interesting catalytic and conductivity properties. Şerbetçi (2013) synthesized ruthenium(II) complexes containing 5-pyridin-4-yl-1,3,4-thiadiazol-2-amine and evaluated their use in transfer hydrogenation processes, demonstrating the compound's potential in catalysis (Şerbetçi, 2013).

Antimicrobial Activity

The antimicrobial properties of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine derivatives have been investigated, indicating their potential in developing new antimicrobial agents. A study by Bayrak et al. (2009) synthesized various derivatives and tested them for antimicrobial activity, finding that many compounds showed good or moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

properties

IUPAC Name

5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c7-5-8-9-6(11-5)10-3-1-2-4-10/h1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZJRWBCNZFSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363526
Record name 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine

CAS RN

71125-45-6
Record name 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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